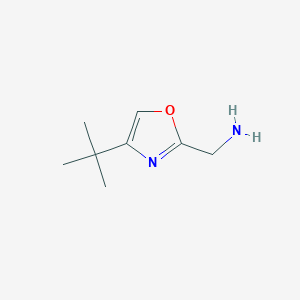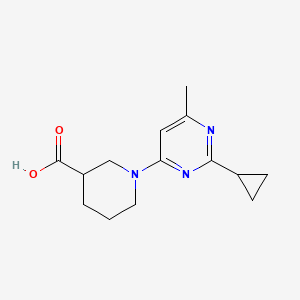![molecular formula C19H20N2O2S2 B2745078 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 638136-01-3](/img/structure/B2745078.png)
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a compound that belongs to the benzothiazole family, which is known for its diverse pharmacological properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The specific compound has a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a sulfonyl group and a phenyl ring, which is further connected to a benzothiazole moiety.
Preparation Methods
The synthesis of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with a substituted phenyl isothiocyanate to form the benzothiazole core. The azepane ring can be introduced through a nucleophilic substitution reaction using azepane and a suitable sulfonyl chloride derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are often carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the azepane ring can be replaced with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Scientific Research Applications
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the benzothiazole moiety contributes to its overall stability and reactivity .
Comparison with Similar Compounds
2-(3-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the azepane and sulfonyl groups, resulting in different pharmacological properties.
2-(4-Morpholinyl)benzothiazole: Contains a morpholine ring instead of an azepane ring, leading to variations in biological activity.
2-(3-Piperidinyl)benzothiazole: Features a piperidine ring, which affects its binding affinity and specificity compared to the azepane-containing compound
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,21-12-5-1-2-6-13-21)16-9-7-8-15(14-16)19-20-17-10-3-4-11-18(17)24-19/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWLIAUEIOKEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
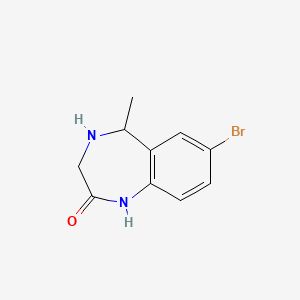
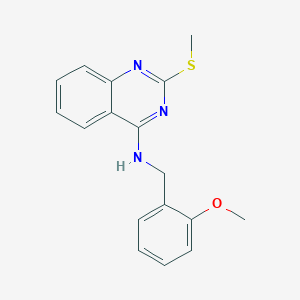
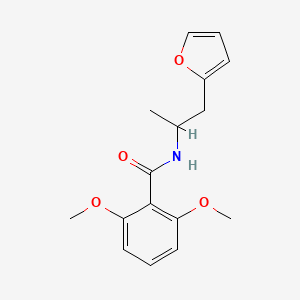
![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)
![6-bromo-5-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2745005.png)
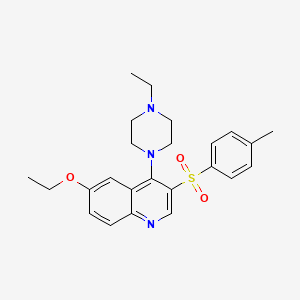
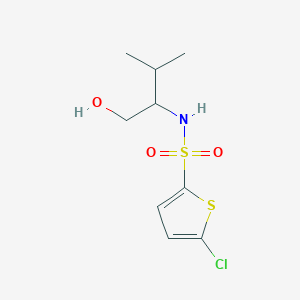
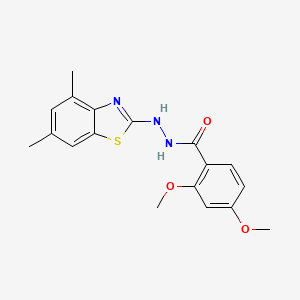
![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)

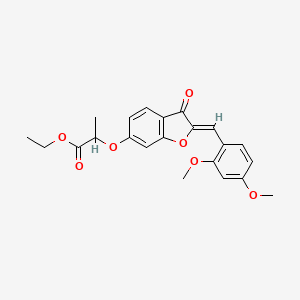
![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)
